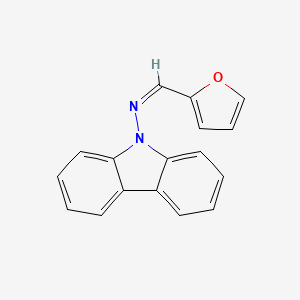
N-(2-furylmethylene)-9H-carbazol-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethylene)-9H-carbazol-9-amine, also known as FCA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that belongs to the class of carbazole derivatives.
Mécanisme D'action
The mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, RNA, and proteins. This compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethylene)-9H-carbazol-9-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its application in aqueous environments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on N-(2-furylmethylene)-9H-carbazol-9-amine. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a building block for the synthesis of new organic semiconductors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as organic electronics and material science.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized in the lab and has been shown to have low toxicity and high selectivity towards cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
N-(2-furylmethylene)-9H-carbazol-9-amine can be synthesized by reacting 9H-carbazole-9-amine with furfural in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Applications De Recherche Scientifique
N-(2-furylmethylene)-9H-carbazol-9-amine has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic electronics. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOMUPYRASOLK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

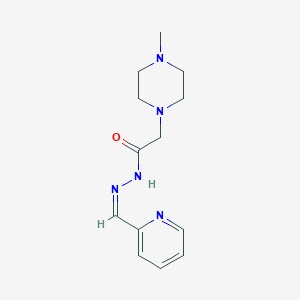
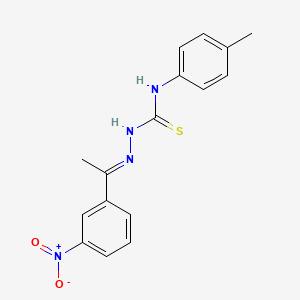

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
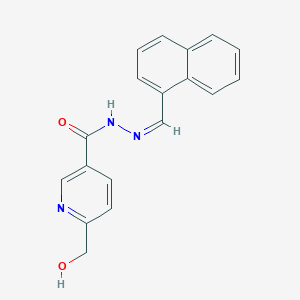

![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)
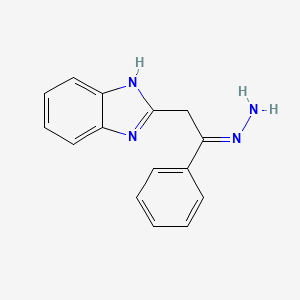
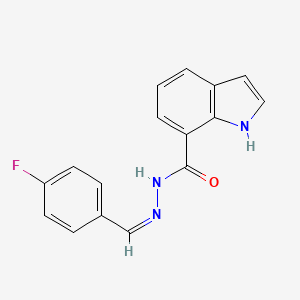
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)